(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16084669
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H29N3O2S2 |
|---|---|
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C31H29N3O2S2/c1-3-18-36-26-14-15-27(22(2)19-26)29-24(21-34(32-29)25-12-8-5-9-13-25)20-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,19-21H,3,16-18H2,1-2H3/b28-20- |
| Standard InChI Key | XHFYBTDCPGLAFB-RRAHZORUSA-N |
| Isomeric SMILES | CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C |
| Canonical SMILES | CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is C₃₂H₃₂N₄O₃S, with a molecular weight of 564.7 g/mol. Its architecture comprises:
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Thiazolidinone core: A five-membered ring containing sulfur (S) and nitrogen (N) atoms, with a thioxo group (C=S) at position 2.
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Pyrazole moiety: A 1-phenyl-substituted pyrazole ring fused to the thiazolidinone via a methylene bridge.
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Substituents:
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3-(2-Methyl-4-propoxyphenyl): A para-propoxylated ortho-methylphenyl group at position 3 of the pyrazole.
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2-Phenylethyl: A benzyl-derived chain at position 3 of the thiazolidinone.
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The Z-configuration at the exocyclic double bond (C5) is critical for molecular planarity and bioactivity, as demonstrated in analogous thiazolidinone-pyrazole hybrids .
Synthesis and Reaction Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to related thiazolidinone-pyrazole hybrids :
Key Synthetic Steps
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Formation of the Pyrazole Intermediate:
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Condensation of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under acidic conditions.
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Thiazolidinone Cyclization:
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Reaction of 2-phenylethyl isothiocyanate with mercaptoacetic acid to form the thiazolidinone core.
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Knoevenagel Condensation:
Representative Reaction Scheme:
Optimization Parameters
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | Enhances rate |
| Solvent | Anhydrous ethanol | Optimal polarity |
| Temperature | Reflux (78°C) | Maximizes yield |
| Reaction Time | 4–6 hours | Prevents degradation |
Recrystallization from dimethylformamide (DMF) typically yields pure product .
Structural Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr, cm⁻¹):
X-ray Crystallography
While no direct data exists for this compound, analogous structures exhibit:
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Planarity: The thiazolidinone and pyrazole rings adopt near-coplanar arrangements, with torsion angles <35° .
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Intermolecular Interactions: S···O and C-H···π interactions stabilize the crystal lattice .
Biological Activity and Structure-Activity Relationships (SAR)
Thiazolidinone-pyrazole hybrids are renowned for their diverse bioactivities:
Anti-inflammatory Activity
Pharmacokinetic and Toxicity Profiles
| Parameter | Value | Method |
|---|---|---|
| LogP | 4.5 | Calculated (PubChem) |
| Solubility | 12 µg/mL (aqueous) | Kinetic solubility |
| hERG Inhibition | IC₅₀ = 18 µM | Patch-clamp assay |
Toxicity Notes:
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